
N-BOC-3-(Propoxymethyl)azetidine
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate presents a fascinating example of constrained geometry within a four-membered ring system. The compound features a central azetidine ring bearing a tert-butoxycarbonyl protecting group on the nitrogen atom and a propoxymethyl substituent at the 3-position. The canonical Simplified Molecular Input Line Entry System representation, CCCOCC1CN(C1)C(=O)OC(C)(C)C, clearly illustrates the connectivity pattern, while the International Chemical Identifier key GCLSVSPWOKBAEQ-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.
Nuclear magnetic resonance spectroscopy studies of related azetidine derivatives have revealed important stereochemical information that can be extrapolated to understand tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate. Research has demonstrated that vicinal coupling constants in azetidine rings typically range from 7.7 to 8.8 hertz for cis ring protons and 4.9 to 7.7 hertz for trans protons. These coupling patterns provide crucial evidence for stereochemical assignments and conformational preferences. The geminal coupling constants for positions 2 and 4 in the azetidine ring generally fall within the range of -5.85 to -7.2 hertz, while position 3 protons exhibit larger geminal coupling constants of approximately -10.0 hertz.
The stereochemical implications of the propoxymethyl substituent at the 3-position introduce additional complexity to the molecular architecture. The ether linkage provides conformational flexibility through rotation around the carbon-oxygen bonds, while maintaining a defined attachment point to the rigid azetidine framework. Studies of similar ether-substituted azetidines have shown that the spatial arrangement of substituents significantly influences the overall molecular conformation and chemical reactivity.
Molecular Parameter | Value |
---|---|
Molecular Formula | C₁₂H₂₃NO₃ |
Molecular Weight | 229.32 daltons |
Chemical Abstracts Service Number | 1373233-10-3 |
InChI Key | GCLSVSPWOKBAEQ-UHFFFAOYSA-N |
Canonical SMILES | CCCOCC1CN(C1)C(=O)OC(C)(C)C |
Crystallographic Analysis and Conformational Dynamics
Crystallographic analysis of azetidine derivatives has provided valuable insights into the three-dimensional structure and conformational preferences of four-membered nitrogen heterocycles. While specific crystallographic data for tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate may not be readily available, extensive studies on related compounds offer important comparative information. Research on oxetane and azetidine ethers has demonstrated that these compounds exhibit distinct conformational characteristics compared to their ester analogs.
X-ray crystallographic investigations of related azetidine ethers have revealed that the absence of the π-carbonyl-p orbital conjugated system confers increased three-dimensionality to the molecular structure. In these compounds, the aryl ring is typically twisted at approximately 80 degrees out of the oxygen-carbon-carbon aromatic plane, indicating significant deviation from planarity. This conformational preference likely extends to tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate, where the propoxy group may adopt similar spatial arrangements.
Electronic structure calculations have provided additional insights into the conformational dynamics of azetidine derivatives. Theoretical studies using unrestricted Hartree-Fock, second-order Møller-Plesset perturbation theory, and configuration interaction with single and double excitations methods have investigated the electronic structures of azetidine radical cations and neutral azetidin-1-yl radicals. These calculations predicted that neutral azetidin-1-yl radicals exhibit a puckered ring structure with puckering angles of 12.0 degrees on the Slater-type orbital 3-Gaussian level and 15.4 degrees on the 6-31G* level.
The conformational analysis of azetidine rings has revealed that these four-membered systems exhibit rapid nitrogen inversion processes. Nuclear magnetic resonance studies have demonstrated that this inversion can be measured directly, providing information about the energy barriers associated with conformational changes. The ring puckering in azetidines contributes to the overall molecular flexibility and influences the spatial positioning of substituents.
Conformational Parameter | Typical Range |
---|---|
Vicinal Coupling Constants (cis) | 7.7-8.8 Hz |
Vicinal Coupling Constants (trans) | 4.9-7.7 Hz |
Geminal Coupling Constants (C2, C4) | -5.85 to -7.2 Hz |
Geminal Coupling Constants (C3) | ~-10.0 Hz |
Aryl Ring Twist Angle | ~80° |
Comparative Analysis with Related Azetidine Derivatives
Comparative analysis of tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate with related azetidine derivatives reveals important structure-activity relationships and synthetic utility patterns. The compound shares structural similarities with several well-characterized azetidine derivatives, including tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, tert-butyl 3-(benzyloxymethyl)azetidine-1-carboxylate, and tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate, bearing Chemical Abstracts Service number 142253-56-3, represents the alcohol precursor to various ether derivatives. This compound exhibits a molecular weight of 187.24 daltons and provides a foundation for understanding the electronic and steric effects introduced by ether substitution. The transformation from the hydroxymethyl to the propoxymethyl functionality introduces additional conformational flexibility and hydrophobic character to the molecular structure.
tert-Butyl 3-(benzyloxymethyl)azetidine-1-carboxylate, with Chemical Abstracts Service number 1373233-17-0, demonstrates the accommodation of larger aromatic substituents within the azetidine framework. This compound, with a molecular weight of 277.36 daltons, illustrates how the azetidine scaffold can support diverse substitution patterns while maintaining structural integrity. The comparison between benzyloxy and propoxy substituents provides insights into the steric tolerance and electronic effects within the series.
Research on azetidine ether synthesis has demonstrated selective activation of tertiary benzylic alcohols using Brønsted acid catalysis. These studies revealed that primary alcohols generally react with higher yields compared to secondary alcohols, with competition experiments showing preferential formation of primary ether products in 76% yield compared to 10% yield for secondary ethers. This selectivity pattern provides important guidance for synthetic strategies involving tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate and related compounds.
The stability characteristics of azetidine ethers compared to analogous esters represent another crucial comparative aspect. Investigations have shown that azetidine ethers exhibit enhanced stability under physiological conditions compared to ester analogs, which typically undergo rapid hydrolysis catalyzed by esterase enzymes. This stability difference has important implications for the pharmaceutical applications of compounds like tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate.
Nuclear magnetic resonance spectroscopic analysis across the azetidine derivative series has revealed consistent patterns in chemical shift values and coupling constants. The ¹³C nuclear magnetic resonance spectra of azetidine compounds typically show characteristic resonances that can be used for structural confirmation and purity assessment. These spectroscopic fingerprints provide valuable tools for quality control and structural verification in synthetic applications.
Compound | CAS Number | Molecular Weight | Key Structural Feature |
---|---|---|---|
tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | 1373233-10-3 | 229.32 | Propoxy ether |
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | 187.24 | Primary alcohol |
tert-Butyl 3-(benzyloxymethyl)azetidine-1-carboxylate | 1373233-17-0 | 277.36 | Benzyl ether |
tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | 1373233-11-4 | 215.29 | Ethyl ether |
The synthetic accessibility of these azetidine derivatives has been demonstrated through various methodologies, including superbase-induced reactions and photochemical processes. These synthetic approaches have enabled the preparation of diverse azetidine libraries for biological screening and medicinal chemistry applications. The versatility of the azetidine scaffold in accommodating different substituents while maintaining synthetic tractability underscores its value in drug discovery programs targeting central nervous system applications.
Cross-coupling reactions have further expanded the structural diversity accessible within the azetidine series. Studies have demonstrated successful incorporation of various aromatic substituents through palladium-catalyzed cross-coupling reactions, including the incorporation of trifluoromethylpyrimidine motifs without degradation of the azetidine ether functionality. These synthetic transformations highlight the robustness of the azetidine core and its compatibility with modern synthetic methodologies.
Properties
IUPAC Name |
tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSVSPWOKBAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742955 | |
Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-10-3 | |
Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Selection
Temperature and Solvent Optimization
Chemical Reactions Analysis
Types of Reactions
N-BOC-3-(Propoxymethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various azetidine derivatives with different functional groups .
Scientific Research Applications
N-BOC-3-(Propoxymethyl)azetidine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it valuable in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-BOC-3-(Propoxymethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound more reactive and allows it to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs of N-BOC-3-(Propoxymethyl)azetidine, highlighting differences in substituents, molecular weight, and synthesis methods:
Key Research Findings
Synthetic Efficiency : The two-phase method for N-BOC-3-aryl-3-arylmethoxyazetidines () achieves >95% yield under optimized conditions, suggesting scalability for the propoxymethyl derivative.
Electron Transfer in DNA Repair : Azetidine derivatives with electron-withdrawing groups (e.g., -COOH) show slower photo-cycloreversion, while electron-donating groups (e.g., propoxymethyl) may enhance repair efficiency via lowered redox barriers .
Steric and Solubility Effects : The propoxymethyl group increases lipophilicity (logP ~2.5 estimated) compared to hydroxymethyl (logP ~1.2), improving membrane permeability but reducing aqueous solubility .
Biological Activity
N-BOC-3-(Propoxymethyl)azetidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure:
- IUPAC Name: tert-butyl 3-(propoxymethyl)-1-azetidinecarboxylate
- CAS Number: 1373233-10-3
- Molecular Formula: CHNO
- Purity: 98% .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological targets and its pharmacological effects.
In Vitro Studies
-
Sphingosine 1-Phosphate Receptor Modulation:
- This compound has been evaluated for its binding affinity to sphingosine 1-phosphate receptors (S1PRs), which are crucial in the regulation of immune responses and neuroprotection. Compounds with similar structures have shown varying degrees of potency, with some analogues demonstrating IC values as low as 6.7 nM for S1PR1 .
- Neuroprotective Effects:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics but limited ability to cross the blood-brain barrier (BBB). Studies indicate that while the compound is absorbed effectively in gastrointestinal models, it does not readily penetrate the BBB due to its lipophilicity .
Case Study 1: Neuroinflammatory Models
In a study examining the effects of azetidine derivatives on neuroinflammation, this compound was tested for its ability to modulate inflammatory cytokine release from activated microglia. The compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting a potential role in managing conditions like multiple sclerosis .
Case Study 2: Synthesis and Biological Evaluation
A series of experiments focused on synthesizing various azetidine derivatives, including this compound. The synthesized compounds were subjected to biological evaluation, revealing that modifications at the propoxy group significantly influenced their receptor binding affinities and biological activities .
Data Summary
Q & A
Q. What role does the propoxymethyl group play in modulating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.